molecular formula C12H10ClNO2S B2424389 N-(5-chloro-2-methoxyphenyl)thiophene-3-carboxamide CAS No. 923798-91-8

N-(5-chloro-2-methoxyphenyl)thiophene-3-carboxamide

Cat. No. B2424389
CAS RN: 923798-91-8
M. Wt: 267.73
InChI Key: GKJCNLXJCJGLDQ-UHFFFAOYSA-N
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Description

“N-(5-chloro-2-methoxyphenyl)thiophene-3-carboxamide” is a chemical compound that belongs to the class of heterocyclic compounds known as thiophenes . Thiophenes are a very important class of compounds with diverse applications in medicinal chemistry and material science . They have been reported to possess a wide range of therapeutic properties .


Synthesis Analysis

Thiophene derivatives are synthesized by medicinal chemists to produce a combinatorial library and carry out exhaustive efforts in the search of lead molecules . A series of novel thiophene derivatives were synthesized by initial reactions of 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide and 2-amino-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carbonitrile with different organic reagents .


Molecular Structure Analysis

The molecular structure of “N-(5-chloro-2-methoxyphenyl)thiophene-3-carboxamide” includes a thiophene nucleus, which is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . The molecular weight of the compound is 267.73 g/mol .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of thiophene derivatives are complex and involve multiple steps . The detailed reactions are beyond the scope of this response but involve the use of various organic reagents .


Physical And Chemical Properties Analysis

“N-(5-chloro-2-methoxyphenyl)thiophene-3-carboxamide” has a molecular weight of 267.73 g/mol, and an exact mass of 267.0120774 g/mol . It has a topological polar surface area of 66.6 .

Scientific Research Applications

Potential Anti-inflammatory Applications

N-(5-chloro-2-methoxyphenyl)thiophene-3-carboxamide and its structurally related molecules have been studied for their potential anti-inflammatory properties. In particular, research has highlighted the synthesis of related molecules like 3-Chloro-5-methoxy-1-benzo[b]thiophene-2-sulphonylamide, indicating an interest in this family of compounds for their potential anti-inflammatory effects (Moloney, 2000).

Antibacterial and Antifungal Properties

Compounds structurally similar to N-(5-chloro-2-methoxyphenyl)thiophene-3-carboxamide have demonstrated antibacterial and antifungal activities. The biologically active thiophene-3-carboxamide derivatives exhibit potential as antimicrobial agents, showing effectiveness against various bacterial and fungal strains (Vasu et al., 2005).

Antimycobacterial Activity

Research on novel 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides, which are structurally related to N-(5-chloro-2-methoxyphenyl)thiophene-3-carboxamide, suggests that these compounds have promising antimycobacterial properties. The synthesized compounds were evaluated for their effectiveness against M. tuberculosis, with several analogs showing potent antitubercular activity along with lower cytotoxicity profiles (Marvadi et al., 2020).

Anticancer Activity

Thiophene-3-carboxamide derivatives have also been investigated for their anticancer properties. New thiophene, thiazolyl-thiophene, and thienopyridine derivatives synthesized from 4-acetyl-5-anilino-N-arylthiophene-2-carboxamide derivatives were tested for in vitro cytotoxicity. These compounds exhibited significant inhibitory activity against several cell lines, indicating their potential as anticancer agents (Atta & Abdel‐Latif, 2021).

Future Directions

Thiophene and its derivatives continue to attract great interest in both industry and academia due to their wide range of therapeutic properties . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . Therefore, future research will likely focus on synthesizing and investigating new structural prototypes with more effective pharmacological activity .

properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO2S/c1-16-11-3-2-9(13)6-10(11)14-12(15)8-4-5-17-7-8/h2-7H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKJCNLXJCJGLDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-chloro-2-methoxyphenyl)thiophene-3-carboxamide

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